molecular formula C23H25N3O3S2 B2455838 2-[4-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}amino)phenyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide CAS No. 1217694-59-1

2-[4-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}amino)phenyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

Cat. No. B2455838
CAS RN: 1217694-59-1
M. Wt: 455.59
InChI Key: AHVXCOYZZSQYCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}amino)phenyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C23H25N3O3S2 and its molecular weight is 455.59. The purity is usually 95%.
BenchChem offers high-quality 2-[4-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}amino)phenyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}amino)phenyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activities Compounds structurally related to the specified chemical have been synthesized and evaluated for their in vitro antibacterial activity against various bacterial strains, such as Staphylococcus Aureus, Bacillus Subtilis, Escherichia Coli, and Pseudomonas Aeruginosa. These studies contribute to the development of new antibacterial agents to combat resistant strains of bacteria (Juddhawala, Parekh, & Rawal, 2011).

Cytotoxicity and Antitumor Activity Research on derivatives bearing a similar chemical structure has highlighted their potential in evaluating antitumor activity. These studies involve the screening of compounds against human tumor cell lines, indicating the compounds' efficacy in inhibiting tumor growth and their potential use as cancer therapeutics (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial and Antifungal Activities Several derivatives have been synthesized and assessed for antimicrobial and antifungal activities, demonstrating significant activity against a panel of microorganisms. These findings are crucial for the development of new antimicrobial and antifungal agents, especially in the face of rising resistance to existing treatments (Devi, Shahnaz, & Prasad, 2022).

Enzyme Inhibition Investigations into related compounds have also explored their role in enzyme inhibition, such as the inhibition of Matrix Metalloproteinases (MMPs), which are involved in tumor progression. These studies suggest potential therapeutic applications in cancer treatment by targeting specific enzymes associated with disease progression (Özdemir et al., 2017).

Synthesis and Pharmacological Evaluation Further research has been conducted on the synthesis and pharmacological evaluation of compounds with similar structures, focusing on their potential as anticancer agents. This includes evaluating their cytotoxic effects on different cancer cell lines, offering insights into the design of new anticancer drugs (Ahmed et al., 2020).

properties

IUPAC Name

2-[4-[(5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]phenyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S2/c27-22(25-19-7-3-5-16-4-1-2-6-18(16)19)12-15-8-10-17(11-9-15)24-23-26-20-13-31(28,29)14-21(20)30-23/h1-2,4,6,8-11,19-21H,3,5,7,12-14H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVXCOYZZSQYCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)CC3=CC=C(C=C3)NC4=NC5CS(=O)(=O)CC5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}amino)phenyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

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